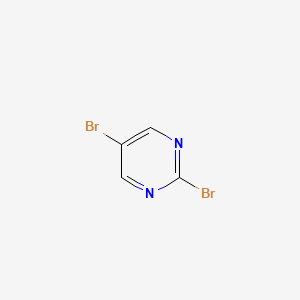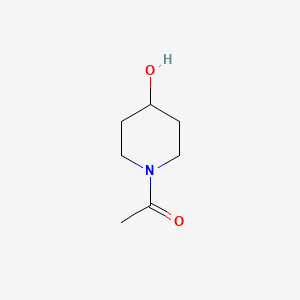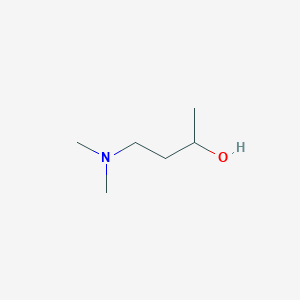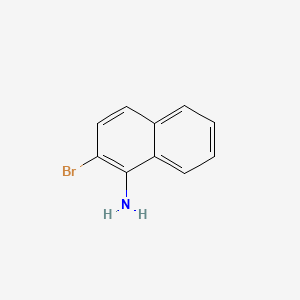
2,5-Dibromopyrimidine
概要
説明
2,5-Dibromopyrimidine is a chemical compound with the molecular formula C4H2Br2N2 . It is an off-white crystalline solid . It is insoluble in water but soluble in strong polar organic solvents .
Synthesis Analysis
To synthesize 2,5-dibromopyrimidine, one method involves adding 2-amino-5-bromopyridine into a water-cooled solution at 10 °C. Then, slowly add 47% aqueous hydrogen bromide to the mixture. Finally, introduce liquid bromine into the mixture while maintaining the reaction temperature below 10 °C .Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyrimidine consists of a six-membered ring with two nitrogen atoms and two bromine atoms attached . The average mass of the molecule is 237.880 Da .Chemical Reactions Analysis
2,5-Dibromopyrimidine is used in various chemical reactions. For instance, it is used in the synthesis of new 2-aminopyrimidine derivatives . These derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis
2,5-Dibromopyrimidine has a density of 2.1±0.1 g/cm3, a boiling point of 235.7±20.0 °C at 760 mmHg, and a flash point of 96.4±21.8 °C . It has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .科学的研究の応用
Synthesis of Poly(pyrimidine-2,5-diyl)
2,5-Dibromopyrimidine reacts with a zero-valent nickel complex to afford poly(pyrimidine-2,5-diyl), a polymer that can be converted into electrically conducting materials through chemical and electrochemical reductions .
Preparation of Electron-accepting Materials
This compound is used in the preparation of highly electron-accepting materials due to its ability to undergo reductions at high potentials, making it valuable in the field of electronics .
作用機序
While the specific mechanism of action for 2,5-Dibromopyrimidine is not mentioned in the search results, it’s worth noting that pyrimidines, in general, have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
2,5-Dibromopyrimidine is harmful if swallowed and causes skin irritation. It also causes serious eye damage and irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. It should be handled in a well-ventilated area and kept away from sources of ignition .
将来の方向性
While specific future directions for 2,5-Dibromopyrimidine were not found in the search results, it’s worth noting that pyrimidines and their derivatives continue to be a focus of research due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2,5-dibromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHITOJPIWZJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449726 | |
| Record name | 2,5-dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyrimidine | |
CAS RN |
32779-37-6 | |
| Record name | 2,5-dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,5-dibromopyrimidine a valuable building block in organic synthesis?
A1: 2,5-Dibromopyrimidine serves as a versatile reagent in various palladium-catalyzed coupling reactions, such as the Sonogashira and Suzuki reactions. [, , ] Its two bromine atoms can be independently substituted with a wide range of aryl or heteroaryl groups, enabling the construction of diverse π-conjugated systems. [, , ] This versatility makes it particularly useful for developing novel polymers, oligomers, and conjugated porous polymers with tailored properties. [, , ]
Q2: How does 2,5-dibromopyrimidine contribute to the development of high-performance X-ray detectors?
A2: While 2,5-dibromopyrimidine itself is not directly incorporated into the X-ray detector, it plays a crucial role in synthesizing the active material. The research highlights the use of a derivative, 2,5-dibromopyrimidine (DBPM), as a defect passivator in quasi-two-dimensional Ruddlesden-Popper (RP) perovskite materials for X-ray detection. [] DBPM effectively passivates Lewis acid defects within the RP perovskite structure, leading to enhanced performance. []
Q3: What are the benefits of using DBPM as a defect passivator in RP perovskite X-ray detectors?
A3: DBPM passivation in RP perovskite X-ray detectors brings about several advantages:
- Reduced ion migration: DBPM effectively suppresses ion migration within the perovskite, improving stability. []
- Improved optoelectronic properties: The passivation leads to enhanced charge transport and reduced trap-assisted recombination, resulting in higher sensitivity. []
- Enhanced operational stability: DBPM increases the activation energy of the RP perovskite, making the device more resistant to degradation under operational conditions. []
Q4: What is the significance of the electrochemical properties of poly(pyrimidine-2,5-diyl), a polymer derived from 2,5-dibromopyrimidine?
A4: Poly(pyrimidine-2,5-diyl), synthesized from 2,5-dibromopyrimidine, demonstrates interesting electrochemical behavior. [] It can be readily reduced both chemically and electrochemically, indicating its potential as an electron-accepting material. [] Notably, its electrochemical reduction occurs at a remarkably high potential, surpassing many other reported π-conjugated polymers. [] This property makes it a promising candidate for applications in organic electronics, particularly as an electron-transporting or n-type material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

